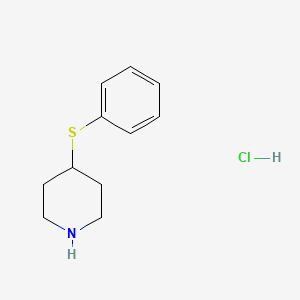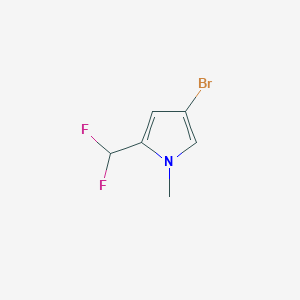
4-Bromo-2-(difluoromethyl)-1-methylpyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(difluoromethyl)-1-methylpyrrole, also known as BDFMP, is a synthetic compound that has gained significant interest in scientific research due to its potential applications in medicine and biochemistry. This compound belongs to the pyrrole class of organic compounds and has a molecular formula of C6H5BrF2N.
Mecanismo De Acción
4-Bromo-2-(difluoromethyl)-1-methylpyrrole exerts its biological effects by inhibiting the activity of certain enzymes and proteins. It has been shown to inhibit the activity of a key enzyme involved in the biosynthesis of bacterial cell walls, leading to the disruption of bacterial growth and replication. This compound has also been found to inhibit the activity of certain proteins involved in the regulation of cell growth and division, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of certain inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. This compound has also been shown to reduce the levels of certain neurotransmitters in the brain, suggesting its potential as a treatment for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Bromo-2-(difluoromethyl)-1-methylpyrrole has several advantages for use in lab experiments. It is a synthetic compound, which means it can be easily produced in large quantities with high purity. This compound also has a well-defined chemical structure, making it easy to study its biological effects. However, this compound has some limitations for use in lab experiments. It is not a naturally occurring compound, which means its biological effects may not be fully understood. Additionally, this compound has not been extensively studied for its toxicity and safety profile, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 4-Bromo-2-(difluoromethyl)-1-methylpyrrole. One potential direction is the development of new antibiotics based on this compound's antimicrobial properties. Another potential direction is the development of new anticancer agents based on this compound's ability to inhibit cancer cell growth. Additionally, further studies are needed to fully understand the biological effects of this compound and its potential applications in medicine and biochemistry.
Métodos De Síntesis
4-Bromo-2-(difluoromethyl)-1-methylpyrrole can be synthesized through a multistep process that involves the reaction of 2,3-difluoro-5-bromopyridine with 1-methyl-2-pyrrolidinone. The resulting intermediate is then subjected to further reactions to yield the final product. This synthesis method has been optimized to produce high yields of this compound with high purity.
Aplicaciones Científicas De Investigación
4-Bromo-2-(difluoromethyl)-1-methylpyrrole has been extensively studied for its potential applications in the field of medicine and biochemistry. It has been shown to have antimicrobial properties, making it a promising candidate for the development of new antibiotics. This compound has also been found to inhibit the growth of cancer cells, suggesting its potential as an anticancer agent.
Propiedades
IUPAC Name |
4-bromo-2-(difluoromethyl)-1-methylpyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF2N/c1-10-3-4(7)2-5(10)6(8)9/h2-3,6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKQCPOXEWBPPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Tert-butyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2534719.png)

![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide](/img/structure/B2534722.png)
![4-methoxy-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2534724.png)
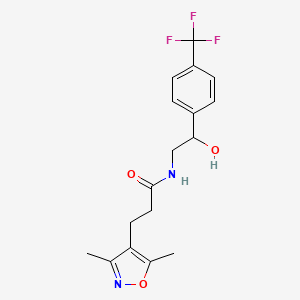

![Methyl (E)-3-(3-(N-((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)-6-(methylamino)-2-naphthamido)phenyl)acrylate](/img/structure/B2534732.png)
![Dimethyl 2-[[5-(3-nitrophenyl)furan-2-carbonyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2534733.png)

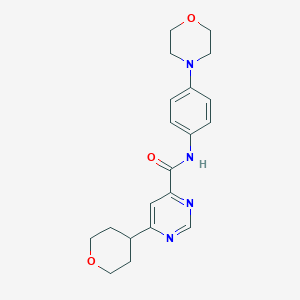
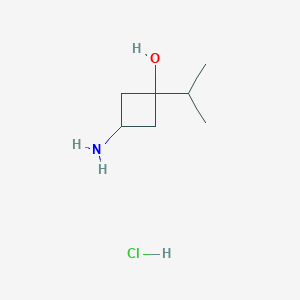
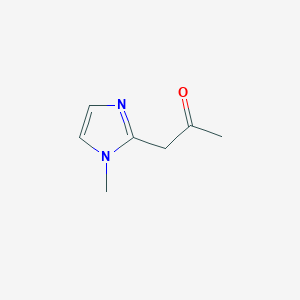
![N-[1-(1H-1,2,4-Triazol-5-yl)cyclobutyl]prop-2-enamide](/img/structure/B2534740.png)
